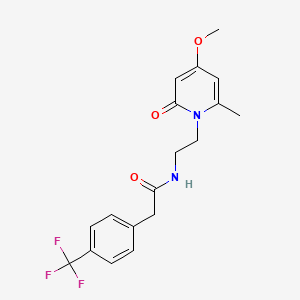

![molecular formula C32H50O13 B2683838 methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate CAS No. 41679-97-4](/img/structure/B2683838.png)

methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate

Vue d'ensemble

Description

Le 7-O-méthyl morroniside est un glycoside iridoïde extrait du fruit du Cornus officinalis, une plante couramment utilisée en médecine traditionnelle chinoise . Ce composé a suscité l'attention en raison de ses propriétés thérapeutiques potentielles et de son rôle dans divers processus biologiques.

Mécanisme D'action

Target of Action

7-O-Methyl morroniside, an iridoid glycoside extracted from Cornus officinalis fructus , has been found to exhibit anti-inflammatory activity . The primary targets of 7-O-Methyl morroniside are the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1) . These enzymes play crucial roles in the progression of neurodegenerative disorders such as Alzheimer’s disease .

Mode of Action

7-O-Methyl morroniside interacts with its targets, AChE, BChE, and BACE1, in a specific manner. It has been found to inhibit AChE and BChE, which are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition . In the case of BACE1, 7-O-Methyl morroniside shows noncompetitive type inhibitory effects . By inhibiting these enzymes, 7-O-Methyl morroniside can potentially alleviate the symptoms of neurodegenerative disorders.

Biochemical Pathways

7-O-Methyl morroniside affects several biochemical pathways. It activates the nuclear factor erythroid 2-related factor 2/antioxidant response elements (Nrf2/ARE) signaling pathway, which increases the antioxidant capacity of cells . This leads to a decrease in reactive oxygen species (ROS) levels, thereby reducing oxidative stress . Furthermore, 7-O-Methyl morroniside inhibits abnormal lipid metabolism, which is a factor in the development of neurodegenerative disorders .

Pharmacokinetics

It is known that the compound is a light gray powder and has a molecular weight of 420.41 . It is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . More research is needed to fully understand the pharmacokinetic properties of 7-O-Methyl morroniside.

Result of Action

The molecular and cellular effects of 7-O-Methyl morroniside’s action are significant. It promotes the differentiation of cells and inhibits apoptosis . It also increases the production of antioxidant enzymes such as superoxide dismutase (SOD) and NAD(P)H quinone dehydrogenase 1 (NQO1), reducing oxidative damage . Furthermore, it decreases the levels of inflammatory mediators and inhibits the process of ferroptosis in cells .

Action Environment

The action, efficacy, and stability of 7-O-Methyl morroniside can be influenced by various environmental factors. For instance, storage conditions can affect its stability . It is recommended to store the compound at 4°C and protect it from light . Additionally, the compound’s solubility can be affected by the solvent used . More research is needed to fully understand how other environmental factors might influence the action of 7-O-Methyl morroniside.

Analyse Biochimique

Cellular Effects

7-O-Methyl Morroniside has been shown to have neuroprotective effects in cellular models of Parkinson’s disease by inhibiting oxidative stress and ferroptosis . It also promotes the differentiation and inhibits the apoptosis of MC3T3-E1 cells .

Molecular Mechanism

It has been suggested that it could activate the Nrf2/ARE signaling pathway to increase the antioxidant capacity, thereby inhibiting abnormal lipid metabolism and protecting dopaminergic neurons from ferroptosis in Parkinson’s disease .

Dosage Effects in Animal Models

In animal models of Parkinson’s disease, 7-O-Methyl Morroniside at dosages of 25, 50, and 100 mg/kg was shown to restore impaired motor function and reduce neuronal injury .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse du 7-O-méthyl morroniside implique généralement la méthylation du morroniside. Ce processus peut être réalisé en utilisant des agents méthylants tels que l'iodure de méthyle en présence d'une base comme le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique tel que le diméthylsulfoxyde (DMSO) sous des conditions de température contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle : La production industrielle du 7-O-méthyl morroniside implique souvent l'extraction du Cornus officinalis en utilisant des solvants comme l'éthanol ou le méthanol. L'extrait est ensuite purifié par diverses techniques chromatographiques, y compris la chromatographie liquide haute performance (HPLC), pour isoler le composé souhaité .

Types de réactions :

Oxydation : Le 7-O-méthyl morroniside peut subir des réactions d'oxydation, généralement en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents tels que le borohydrure de sodium, conduisant à la formation d'analogues réduits.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en solution aqueuse.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Nucléophiles comme les thiols ou les amines en présence d'une base.

Principaux produits :

Dérivés oxydés : Composés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.

Analogues réduits : Composés avec des groupes fonctionnels réduits.

Produits substitués : Composés avec de nouveaux groupes fonctionnels remplaçant le groupe méthoxy.

4. Applications de la recherche scientifique

Le 7-O-méthyl morroniside a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l'étude des glycosides iridoïdes et de leurs propriétés chimiques.

Biologie : Le composé est étudié pour ses effets antioxydants et anti-inflammatoires potentiels.

Industrie : Il est utilisé dans la formulation de produits de médecine traditionnelle chinoise et de compléments alimentaires.

5. Mécanisme d'action

Le mécanisme d'action du 7-O-méthyl morroniside implique son interaction avec diverses cibles moléculaires et voies :

Activité antioxydante : Le composé piège les radicaux libres et réduit le stress oxydatif en donnant des électrons.

Effets anti-inflammatoires : Il inhibe la production de cytokines et de médiateurs pro-inflammatoires, réduisant ainsi l'inflammation.

Neuroprotection : Le 7-O-méthyl morroniside module les voies de signalisation impliquées dans la survie neuronale et l'apoptose, offrant une protection contre les insultes neurotoxiques.

Composés similaires :

Morroniside : Le composé parent dont le 7-O-méthyl morroniside est dérivé.

Loganine : Un autre glycoside iridoïde avec des activités biologiques similaires.

Cornuside : Un composé également extrait du Cornus officinalis avec des propriétés thérapeutiques comparables.

Unicité : Le 7-O-méthyl morroniside est unique en raison de sa méthylation spécifique, ce qui améliore sa stabilité et sa biodisponibilité par rapport à son composé parent, le morroniside. Cette modification augmente également potentiellement son efficacité thérapeutique dans diverses applications .

Applications De Recherche Scientifique

7-O-Methyl morroniside has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of iridoid glycosides and their chemical properties.

Biology: The compound is studied for its potential antioxidant and anti-inflammatory effects.

Industry: It is used in the formulation of traditional Chinese medicine products and dietary supplements.

Comparaison Avec Des Composés Similaires

Morroniside: The parent compound from which 7-O-Methyl morroniside is derived.

Loganin: Another iridoid glycoside with similar biological activities.

Cornuside: A compound also extracted from Cornus officinalis with comparable therapeutic properties.

Uniqueness: 7-O-Methyl morroniside is unique due to its specific methylation, which enhances its stability and bioavailability compared to its parent compound, morroniside. This modification also potentially increases its therapeutic efficacy in various applications .

Propriétés

IUPAC Name |

methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11?,12+,13+,14-,15+,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZODPOCIKVLNIL-BSUNYROJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC(O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2683757.png)

![(6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B2683758.png)

![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B2683759.png)

![2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2683766.png)

![4-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2683768.png)

![2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B2683770.png)

![Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2683774.png)

![N-(3-chloro-4-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2683777.png)